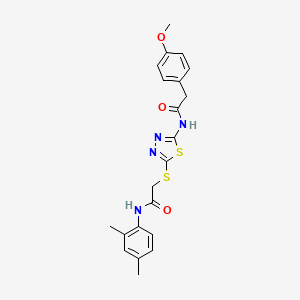

N-(2,4-dimethylphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

This compound features a 1,3,4-thiadiazole core substituted at position 2 with a thioacetamide group linked to a 2,4-dimethylphenyl moiety. Position 5 of the thiadiazole is modified with a 4-methoxyphenyl acetamido group.

Properties

IUPAC Name |

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S2/c1-13-4-9-17(14(2)10-13)22-19(27)12-29-21-25-24-20(30-21)23-18(26)11-15-5-7-16(28-3)8-6-15/h4-10H,11-12H2,1-3H3,(H,22,27)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYNYVHFVHYQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its efficacy in different applications.

Chemical Structure and Properties

The compound's structure is characterized by a thiadiazole moiety linked to an acetamide group, which may contribute to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O3S |

| Molecular Weight | 420.51 g/mol |

| CAS Number | 1323399-51-4 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the thiadiazole ring and subsequent functionalization with acetamide groups. Common methods include:

- Formation of Thiadiazole : Utilizing hydrazine derivatives and thioacetic acid.

- Acetamide Coupling : Employing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between the thiadiazole and acetamide.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that thiosemicarbazones derived from acetophenone exhibit potent antibacterial effects against various strains of bacteria . The presence of the thiadiazole ring in our compound may enhance this property through mechanisms such as disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Compounds containing thiadiazole and acetamide functionalities have been investigated for their anti-inflammatory properties. A study demonstrated that related compounds could inhibit pro-inflammatory cytokines in vitro, suggesting a potential pathway for therapeutic applications in inflammatory diseases .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Thiadiazole derivatives have been reported to induce apoptosis in cancer cell lines by modulating mitochondrial pathways . Specific studies on related compounds indicate that they can promote cell death in cancer cells while sparing normal cells, highlighting their selectivity and reduced toxicity .

The proposed mechanism for the biological activity of this compound includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

- Cell Signaling Modulation : It could modulate signaling pathways related to inflammation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Case Studies

Several studies have focused on the biological evaluation of thiadiazole derivatives:

- A study published in MDPI evaluated a series of thiadiazole compounds for their anticancer properties, reporting IC50 values as low as 10 µM against specific cancer cell lines .

- Another investigation highlighted the anti-inflammatory effects of thiosemicarbazone derivatives, noting a significant reduction in cytokine levels in treated cells compared to controls .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, particularly in the synthesis of thiadiazole derivatives. The unique combination of functional groups allows for diverse chemical transformations, including oxidation and reduction reactions.

Biology

Research indicates that this compound exhibits potential biological activities :

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Antifungal Activity : The compound has been tested for its ability to inhibit fungal growth.

- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving DNA synthesis inhibition and apoptosis induction.

Medicine

In medicinal chemistry, N-(2,4-dimethylphenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is being explored for:

- Drug Development : As a lead compound for designing new pharmaceuticals targeting specific diseases.

- Therapeutic Applications : Investigated for potential use in treating conditions such as inflammation and cancer.

Industry

The compound finds applications in the production of:

- Specialty Chemicals : Used in the formulation of agrochemicals and other industrial products.

- Materials Science : Its unique properties make it suitable for research into new materials with specific functionalities.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth in vitro compared to standard chemotherapeutics such as cisplatin. Molecular docking studies suggested that the compound interacts with key enzymes involved in tumor growth regulation.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of pathogenic bacteria and fungi. The results demonstrated notable antimicrobial activity, particularly against resistant strains of bacteria. This study supports its potential use as an antimicrobial agent in pharmaceutical formulations.

Comparison with Similar Compounds

Thiadiazole Derivatives with Acetamide Substituents

- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide (): Structural Difference: Lacks the thioether linkage and 2,4-dimethylphenyl group. The absence of the thioether may simplify metabolic degradation .

2-((5-((4-Chlorophenyl)methylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide () :

Thiadiazole Derivatives with Ureido Substituents ()

- 2-((5-(3-(4-Methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (4i): Structural Difference: Ureido group instead of acetamido at position 3. The benzo[d]thiazole moiety adds rigidity, possibly enhancing selectivity .

Thiadiazole-Based Anticancer Agents ()

- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y): Activity: IC50 values of 0.084 ± 0.020 mmol L⁻¹ (MCF-7) and 0.034 ± 0.008 mmol L⁻¹ (A549). Comparison: The p-tolylamino group’s lipophilicity may enhance cytotoxicity compared to the target compound’s methoxyphenyl group. However, the ethyl substituent on the thiadiazole could reduce solubility .

Key Data Tables

Table 2: Substituent Effects on Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.